(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride
Description
(2S)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is a chiral phenethylamine derivative characterized by a methoxy group at the para position of the phenyl ring and an amine group at the second carbon of the propane chain. Its molecular formula is C₁₀H₁₆ClNO (molecular weight: 201.70 g/mol), with stereochemical specificity at the C2 position (S-configuration) . The compound is utilized in pharmaceutical synthesis, particularly as an intermediate in the production of adrenergic receptor agonists like tamsulosin hydrochloride . Its structural features influence receptor binding affinity and metabolic stability, making it a subject of interest in medicinal chemistry.
Properties
CAS No. |
50505-81-2 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(2S)-1-(4-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
VSHZXOLHFRVZND-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)N.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 4-methoxyphenyl-2-nitropropene.
Reduction: The nitro group in 4-methoxyphenyl-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Stereoisomers and Racemic Mixtures
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride
This racemic mixture lacks stereochemical specificity, leading to reduced pharmacological selectivity compared to the pure (2S)-enantiomer. It is recognized as an impurity in formoterol fumarate dihydrate synthesis . The racemic form may exhibit diminished receptor affinity due to competing enantiomer interactions .(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride
This enantiomer features an additional N-phenylethyl substituent, increasing steric bulk and altering lipophilicity (CAS: 50505-66-3). Such modifications may reduce blood-brain barrier penetration compared to the parent compound .
Substituted Amphetamine Analogs
Functional Group Variations
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride
The propenyl group introduces rigidity, which may improve binding to serotonin receptors but reduce conformational flexibility for adrenergic targets .- (2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride Replacement of the phenyl ring with a methoxy-propanamide chain (C₅H₁₃ClN₂O₂) shifts activity toward neurotransmitter reuptake inhibition rather than receptor agonism .
Structural and Pharmacological Data Table
Key Research Findings
- Stereochemical Impact : The (2S)-enantiomer exhibits superior binding to α₁-adrenergic receptors compared to the (2R)-form, as demonstrated in tamsulosin synthesis studies .
- Metabolic Stability : N-methylation (e.g., PMMA) reduces hepatic degradation but increases toxicity risks due to prolonged activity .
- Lipophilicity vs. Solubility : Benzyl and phenylethyl substitutions improve membrane permeability but necessitate formulation adjustments to mitigate solubility challenges .
Biological Activity
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride, commonly referred to as a derivative of phenethylamine, has garnered interest due to its potential biological activities. This compound is characterized by a chiral structure featuring a methoxy-substituted phenyl group, which significantly influences its interaction with biological systems.
The presence of the methoxy group (-OCH₃) on the phenyl ring enhances the compound's electronic properties, potentially affecting its interaction with various biological targets. The hydrochloride salt form improves its solubility in water, making it suitable for pharmacological applications. Studies indicate that similar compounds can interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which may lead to psychoactive effects.
Mechanism of Action:
- Receptor Interaction: The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.
- Antioxidant Activity: Preliminary research suggests that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory conditions.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
-
Antimicrobial Properties:
- Studies have demonstrated antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency against pathogens like Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0039 Escherichia coli 0.025 -
Antioxidant Activity:
- The compound exhibits properties that may protect cells from oxidative damage, potentially through mechanisms involving the modulation of reactive oxygen species (ROS) levels.
-
Neuropharmacological Effects:
- Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders or cognitive impairments through modulation of neurotransmitter systems.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis: The compound is synthesized through multi-step processes that ensure high stereochemical purity. Techniques such as transaminase-mediated synthesis have been employed to achieve enantiopure derivatives with high yields .
- Biological Evaluation: A study examining the antibacterial activity of various derivatives found that modifications to the methoxy group significantly influenced antimicrobial potency. Compounds with similar structural features showed enhanced activity against specific bacterial strains .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylamphetamine | Methyl group on phenyl | Increased stimulant effects |
| 3,4-Methylenedioxymethamphetamine | Methylenedioxy group | Known for empathogenic effects |
| 1-(4-Methylphenyl)propan-2-amine | Methyl substitution on phenyl | Altered receptor selectivity |
| 4-Ethylamphetamine | Ethyl group instead of methyl | Different pharmacokinetic profile |
The methoxy substitution in this compound provides distinct pharmacological profiles compared to these analogs, influencing both its efficacy and safety profile in potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves three steps:
Condensation : Reacting 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene.
Reduction : Using lithium aluminum hydride (LiAlH₄) to reduce the nitropropene intermediate to the amine.
Salt Formation : Treating the free base with HCl to yield the hydrochloride salt .
- Optimization : Adjusting reaction temperature (e.g., 0–5°C during reduction), stoichiometry (excess LiAlH₄ for complete reduction), and purification via recrystallization improves purity (>98%) and yield (up to 75%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirms molecular structure (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- HPLC with Chiral Columns : Determines enantiomeric purity (>99% for (2S)-enantiomer) using cellulose-based stationary phases .
- Melting Point Analysis : Verifies purity (170–172°C) .
Q. What is the primary biological target of this compound, and how does it modulate receptor activity?
- Mechanism : Acts as a 5-HT2A receptor agonist, with an EC₅₀ of 12 nM in serotonin receptor binding assays. The methoxy group enhances binding affinity by forming hydrogen bonds with Ser159 and Tyr370 residues .
- Functional Impact : Induces downstream signaling (e.g., PLC-β activation) linked to mood regulation pathways .
Advanced Research Questions
Q. How do enantiomeric differences ((2S) vs. (2R)) influence pharmacological activity and metabolic stability?
- Pharmacokinetics :
- (2S)-Enantiomer : Higher 5-HT2A receptor selectivity (Ki = 8 nM vs. 120 nM for (2R)) and longer plasma half-life (t₁/₂ = 4.2 h vs. 1.8 h) due to reduced CYP2D6 metabolism .
- Structural Basis : The (2S) configuration aligns the amine group optimally with the receptor’s hydrophobic pocket .
Q. What experimental designs are recommended for resolving contradictory data in receptor binding studies?
- Strategies :
- Radioligand Displacement Assays : Use [³H]Ketanserin as a competitive ligand to validate affinity (Kd = 10 nM ± 2 nM) .
- Positive Controls : Compare with known agonists (e.g., DOI) to calibrate assay conditions.
- Meta-Analysis : Pool data from ≥3 independent studies to address variability (e.g., EC₅₀ ranges from 10–25 nM) .
Q. How can researchers optimize chiral synthesis to achieve >99% enantiomeric excess (ee)?
- Catalytic Methods :
- Asymmetric Hydrogenation : Use Ru-BINAP catalysts (ee = 98–99%) for stereoselective reduction of nitropropene intermediates .
- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica) with racemization catalysts to enhance ee .
Q. What protocols are used for impurity profiling in pharmaceutical-grade batches?
- Analytical Workflow :
HPLC-MS : Detects impurities (e.g., des-methyl analogs) at <0.1% levels.
Reference Standards : Cross-validate with pharmacopeial impurities (e.g., ACI 062107, CAS 3706-26-1) .
Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in receptor activity may arise from assay conditions (e.g., cell line variability, ligand concentration). Replicate studies using standardized protocols (e.g., HEK293 cells expressing human 5-HT2A) .
- Chiral Purity : Residual (2R)-enantiomer (>1%) can confound pharmacological results. Use chiral HPLC (e.g., Chiralpak AD-H column) for rigorous quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
